molecular formula C25H28N2O5 B10997076 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]acetamide

2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]acetamide

Cat. No.: B10997076
M. Wt: 436.5 g/mol
InChI Key: DHTGSUYWVNZCAO-UHFFFAOYSA-N
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Description

    2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]acetamide: is a complex organic compound with a fascinating structure.

  • It belongs to the class of flavonoids, which are natural products found in various plants.
  • The compound’s name might seem daunting, but let’s break it down:
    • The core structure is a chromenone (a type of coumarin) with a hydroxy group at position 7 and a methyl group at position 4.
    • The N-[3-(2-piperidinoethoxy)phenyl]acetamide portion indicates an amide linked to a phenyl group via a piperidine-containing linker.
  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antioxidant, anti-inflammatory).

      Medicine: May have applications in drug discovery due to its unique structure.

      Industry: Used in the fragrance and flavor industry.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • Further research is needed to understand its interactions with enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s potential lies not only in its complexity but also in its versatility across scientific disciplines.

    Properties

    Molecular Formula

    C25H28N2O5

    Molecular Weight

    436.5 g/mol

    IUPAC Name

    2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[3-(2-piperidin-1-ylethoxy)phenyl]acetamide

    InChI

    InChI=1S/C25H28N2O5/c1-17-21-9-8-19(28)15-23(21)32-25(30)22(17)16-24(29)26-18-6-5-7-20(14-18)31-13-12-27-10-3-2-4-11-27/h5-9,14-15,28H,2-4,10-13,16H2,1H3,(H,26,29)

    InChI Key

    DHTGSUYWVNZCAO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=CC(=CC=C3)OCCN4CCCCC4

    Origin of Product

    United States

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